molecular formula C10H17Br B3001000 8-Bromospiro[4.5]decane CAS No. 1602918-79-5

8-Bromospiro[4.5]decane

Cat. No.: B3001000
CAS No.: 1602918-79-5
M. Wt: 217.15
InChI Key: HANPPERVQTXBFL-UHFFFAOYSA-N
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Description

8-Bromospiro[45]decane is an organic compound with the molecular formula C₁₀H₁₇Br It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom In this case, the spiro center is a carbon atom that connects a cyclohexane ring and a cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromospiro[4.5]decane typically involves the bromination of spiro[4.5]decane. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl₄) under reflux conditions. The reaction proceeds as follows:

Spiro[4.5]decane+NBSThis compound+Succinimide\text{Spiro[4.5]decane} + \text{NBS} \rightarrow \text{this compound} + \text{Succinimide} Spiro[4.5]decane+NBS→this compound+Succinimide

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

8-Bromospiro[4.5]decane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: Under basic conditions, the bromine atom can be eliminated to form a double bond, resulting in the formation of spiro[4.5]dec-8-ene.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups at the spiro center.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Elimination: Strong bases such as sodium ethoxide (NaOEt) in ethanol.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

Major Products

    Substitution: 8-Hydroxyspiro[4.5]decane, 8-Aminospiro[4.5]decane.

    Elimination: Spiro[4.5]dec-8-ene.

    Oxidation: 8-Oxospiro[4.5]decane, 8-Hydroxyspiro[4.5]decane.

Scientific Research Applications

8-Bromospiro[4.5]decane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules. Its unique spiro structure is valuable in the design of novel compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 8-Bromospiro[4.5]decane depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (S_N2) mechanism. In elimination reactions, the compound undergoes a bimolecular elimination (E2) mechanism to form a double bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Spiro[4.5]decane: The parent compound without the bromine atom.

    8-Chlorospiro[4.5]decane: Similar structure with a chlorine atom instead of bromine.

    8-Iodospiro[4.5]decane: Similar structure with an iodine atom instead of bromine.

Uniqueness

8-Bromospiro[45]decane is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs The bromine atom is more reactive than chlorine but less reactive than iodine, making it a versatile intermediate in organic synthesis

Properties

IUPAC Name

8-bromospiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17Br/c11-9-3-7-10(8-4-9)5-1-2-6-10/h9H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANPPERVQTXBFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCC(CC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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